molecular formula C7H11N3O2 B12821112 N-Ethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetamide

N-Ethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetamide

Cat. No.: B12821112
M. Wt: 169.18 g/mol
InChI Key: JDWWFHMXEYUOSK-UHFFFAOYSA-N
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Description

N-Ethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable imidazole precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N-Ethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p53 protein and inhibiting cell cycle progression . This leads to the suppression of tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

N-ethyl-2-(2-oxo-1,3-dihydroimidazol-4-yl)acetamide

InChI

InChI=1S/C7H11N3O2/c1-2-8-6(11)3-5-4-9-7(12)10-5/h4H,2-3H2,1H3,(H,8,11)(H2,9,10,12)

InChI Key

JDWWFHMXEYUOSK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1=CNC(=O)N1

Origin of Product

United States

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